Ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate is a synthetic organic compound classified under the quinoline derivatives. Its molecular formula is , and it is recognized for its potential applications in medicinal chemistry and industrial processes. This compound, identified by the CAS number 77156-83-3, has garnered interest due to its structural features and biological activities.
Ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate is derived from quinoline, a heterocyclic aromatic organic compound. The classification of this compound falls under non-combustible solids, making it stable under normal conditions but incompatible with strong oxidizing agents. It has been documented in various chemical databases such as PubChem and Sigma-Aldrich, which provide detailed information regarding its properties and safety data.
The synthesis of ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate can be achieved through several routes:
The reaction conditions often include specific temperatures and times to optimize yield. For instance, the use of triethylamine not only acts as a base but also helps in stabilizing the reaction environment.
The molecular structure of ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate can be represented with the following identifiers:
BBOZDELEERNECG-UHFFFAOYSA-N
CCOC(=O)C1=C(\Cl)C2=C(C)C=CC(OC)=C2/N=C\1
.This structure indicates a complex arrangement of carbon rings with various substituents that contribute to its chemical reactivity and biological activity.
Ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate can participate in various chemical reactions, including:
These reactions are crucial for developing derivatives that may exhibit enhanced biological activities or improved properties for industrial applications .
The mechanism of action for ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate involves its interaction with biological targets, potentially leading to antimicrobial or anticancer effects. The exact pathways may vary depending on the target organism or cell type but generally involve:
Ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate exhibits the following physical properties:
Chemical properties include:
These properties are critical for determining its handling and application in laboratory and industrial settings .
Ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate finds applications across several scientific fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: